molecular formula C20H21ClN4O4S B2918984 methyl 1-({[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxylate CAS No. 899970-14-0

methyl 1-({[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxylate

Cat. No.: B2918984
CAS No.: 899970-14-0
M. Wt: 448.92
InChI Key: OHLLFWGAWHRDQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-({[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxylate is a synthetic heterocyclic compound featuring a thienopyrazole core fused with a piperidine-carboxylate moiety. The structure includes a 4-chlorophenyl substituent, a carbamoyl linker, and a methyl ester group. Such structural motifs are often associated with bioactivity in drug discovery, particularly in targeting enzyme systems or cellular pathways like ferroptosis .

Properties

IUPAC Name

methyl 1-[2-[[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O4S/c1-29-20(28)12-6-8-24(9-7-12)19(27)18(26)22-17-15-10-30-11-16(15)23-25(17)14-4-2-13(21)3-5-14/h2-5,12H,6-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLLFWGAWHRDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-({[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxylate typically involves multiple steps. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the 4-chlorophenyl group. The final steps involve the formation of the piperidine carboxylate ester. Common reagents used in these reactions include chlorinating agents, coupling reagents, and esterification agents .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process is optimized to minimize waste and reduce production costs. Key steps include the use of continuous flow reactors and advanced purification methods such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-({[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors .

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .

Scientific Research Applications

Methyl 1-({[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fungal infections.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 1-({[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. In the case of its antifungal activity, it inhibits key enzymes involved in fungal cell wall synthesis, leading to cell death. The compound’s structure allows it to bind effectively to these enzymes, disrupting their normal function .

Comparison with Similar Compounds

Structural Insights :

  • The target compound’s thienopyrazole core may enhance π-π stacking interactions in biological targets compared to the simpler piperidine-carboxylate scaffold in the compound. This could improve binding affinity in enzyme inhibition .

Bioactivity and Functional Comparisons

While neither compound’s specific bioactivity is detailed in the evidence, contextual inferences can be made:

  • Thienopyrazole Derivatives: Compounds with thiophene-pyrazole hybrids are frequently explored as kinase inhibitors or ferroptosis inducers (FINs) . The 4-chlorophenyl group may enhance membrane permeability, a critical factor in targeting intracellular pathways like ferroptosis in oral squamous cell carcinoma (OSCC) .
  • Piperidine-Carboxylate Analogs : The compound lacks a thiophene ring, which may limit its utility in applications requiring redox activity (e.g., ferroptosis induction). However, its simpler structure could favor synthetic scalability for broad-spectrum bioactivity screening .

Biological Activity

Methyl 1-({[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thienopyrazole structure, which includes a thieno ring fused to a pyrazole, and is characterized by multiple functional groups that may influence its interaction with various biological targets. Notably, it exhibits significant inhibition of phosphodiesterase 7 (PDE7), which has implications for therapeutic applications in diseases related to cyclic adenosine monophosphate (cAMP) dysregulation.

Chemical Structure and Properties

The compound's structure is defined by several key components:

  • Thieno[3,4-c]pyrazole moiety : This structure contributes to the compound's lipophilicity and potential biological activity.
  • Chlorophenyl substituent : Enhances the compound's interaction with biological targets.
  • Piperidine and carbamoyl groups : These functional groups are critical for the compound's pharmacological properties.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₈ClN₃O₃S
  • Molecular Weight : Approximately 389.87 g/mol

PDE7 Inhibition

Research indicates that this compound acts as an inhibitor of PDE7. This inhibition leads to increased levels of cAMP in cells, which plays a crucial role in various signaling pathways associated with inflammation and neuroprotection. The elevation of cAMP levels can have therapeutic implications in conditions such as:

  • Neurodegenerative diseases : Potential applications in treating disorders like Parkinson's disease.
  • Inflammatory conditions : May serve as a treatment for diseases characterized by excessive inflammation.

Antitumor Activity

In addition to its PDE7 inhibitory activity, derivatives of thienopyrazole compounds have been studied for their antitumor properties. Pyrazole derivatives have shown efficacy against various cancer cell lines, including:

Cell Line Cancer Type Activity
MCF-7Breast cancerAntiproliferative
HepG2Hepatocellular carcinomaAntiproliferative
HeLaCervical cancerAntiproliferative
HCT116Colon carcinomaAntiproliferative

Anti-inflammatory Effects

Studies have demonstrated that compounds similar to this compound exhibit anti-inflammatory properties. For instance, research on related pyrazole derivatives has shown that they can attenuate nitric oxide production in activated microglia, suggesting potential use in neuroinflammatory conditions.

Case Studies

  • Neuroprotective Effects : A study investigated the protective mechanisms of pyrazole derivatives against lipopolysaccharide (LPS)-induced neuroinflammation. The results indicated significant reduction in inflammatory markers such as nitric oxide and tumor necrosis factor-alpha (TNF-α) .
  • Antitumor Activity Assessment : A series of pyrazole derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. The results demonstrated that these compounds could inhibit cell growth effectively, indicating their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for methyl 1-({[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Cyclization : Analogous to Biginelli reactions, where thiourea derivatives are condensed with aldehydes and ketones in a one-pot process to form heterocyclic cores .
  • Carbamoylation : Introduction of the carbamoyl group via reaction with carbonylating agents (e.g., phosgene derivatives) under inert conditions .
  • Esterification : Final step using methyl esterification agents (e.g., methyl chloroformate) in dichloromethane with NaOH as a base, achieving ~99% purity after column chromatography .
    • Key Data :
StepReagents/ConditionsYieldPurity
CyclizationBiginelli conditions (aldehyde, thiourea)60–75%95% (HPLC)
CarbamoylationPhosgene analogs, 0–5°C80–85%N/A
EsterificationNaOH/CH₂Cl₂, methyl chloroformate99%99% (GC)

Q. What safety protocols are critical during synthesis and handling?

  • Methodological Answer :

  • PPE : Respiratory protection (N95 masks), nitrile gloves, and chemical goggles are mandatory due to potential skin/eye irritation (H315, H319) .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) to prevent decomposition into hazardous byproducts (CO, NOx) .
  • Spill Management : Neutralize with inert adsorbents (silica gel) and dispose via licensed hazardous waste facilities .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for analogous pyrazol-3-yl derivatives (e.g., C–Cl bond lengths: 1.74 Å; torsion angles: 85–95°) .
  • NMR Spectroscopy : Key signals include:
  • ¹H NMR : δ 7.2–7.4 ppm (aromatic protons), δ 3.6 ppm (piperidine CH₂), δ 2.1 ppm (thieno-H) .
  • ¹³C NMR : δ 170 ppm (ester carbonyl), δ 155 ppm (carbamoyl carbonyl) .

Advanced Research Questions

Q. How can reaction yields be optimized using flow chemistry techniques?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to screen variables (temperature, residence time, catalyst loading). For example, a 2³ factorial design for cyclization steps can identify optimal conditions (e.g., 60°C, 10 min residence time) .
  • Continuous-Flow Reactors : Enhance mixing efficiency and heat transfer, reducing side reactions (e.g., dimerization) by 30% compared to batch processes .
    • Case Study : Omura-Sharma-Swern oxidation in flow systems improved diphenyldiazomethane synthesis yields by 22% .

Q. How to resolve contradictions in spectroscopic data for structural confirmation?

  • Methodological Answer :

  • Hybrid Analysis : Combine X-ray crystallography (for absolute configuration) with dynamic NMR (DNMR) to study rotational barriers of carbamoyl groups. For example, coalescence temperatures (~−40°C) confirm restricted rotation .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts (<1 ppm deviation from experimental data) .

Q. What strategies mitigate instability during long-term storage?

  • Methodological Answer :

  • Lyophilization : Freeze-drying under vacuum (0.1 mbar) reduces hydrolysis of the ester moiety, extending shelf life to >24 months at −20°C .
  • Stabilizers : Add 0.1% w/v ascorbic acid to aqueous formulations to prevent oxidative degradation (confirmed via HPLC-UV: 95% purity retention after 6 months) .

Q. How to design analogs with enhanced bioactivity while retaining core structural features?

  • Methodological Answer :

  • SAR Studies : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., CF₃) to improve metabolic stability. For example, CF₃ analogs showed 2.5× longer half-life in microsomal assays .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinase inhibitors). Pyrazole-thieno hybrids demonstrated ΔG = −9.2 kcal/mol vs. COX-2 .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to validate?

  • Methodological Answer :

  • DSC Analysis : Perform differential scanning calorimetry (heating rate: 10°C/min) to detect polymorphic transitions. For example, Form I (mp 148°C) vs. Form II (mp 135°C) .
  • Hot-Stage Microscopy : Visualize melt-recrystallization behavior to identify metastable phases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.